3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol
Overview
Description
3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C8H11F3N2O and its molecular weight is 208.18 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a ligand, binding to metal ions in metalloenzymes, thereby influencing their catalytic activity. Additionally, the trifluoropropanol group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. This compound has been shown to interact with enzymes such as cytochrome P450, influencing its activity and potentially altering metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, it has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. The trifluoropropanol group can also participate in hydrogen bonding, stabilizing or destabilizing protein structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or heat. Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence over time. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology and function, indicating potential long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters. It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic pathways can lead to changes in energy production, lipid metabolism, and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The compound’s distribution can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress response. Alternatively, it can be found in the nucleus, affecting gene expression and DNA repair processes. The precise localization of this compound can determine its specific biochemical effects .
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-2-7-12-3-4-13(7)5-6(14)8(9,10)11/h3-4,6,14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXINERIPPNIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.